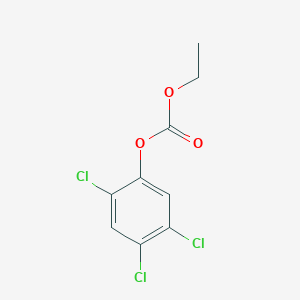
Ethyl (2,4,5-trichlorophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,4,5-trichlorophenyl) carbonate is an organic compound with the molecular formula C₉H₇Cl₃O₃ and a molecular weight of 269.509 g/mol It is a derivative of phenyl carbonate, where the phenyl group is substituted with three chlorine atoms at the 2, 4, and 5 positions
Preparation Methods
The synthesis of ethyl (2,4,5-trichlorophenyl) carbonate can be achieved through several methods. One common approach involves the reaction of 2,4,5-trichlorophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl (2,4,5-trichlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,4,5-trichlorophenol and ethyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Ethyl (2,4,5-trichlorophenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl (2,4,5-trichlorophenyl) carbonate involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl (2,4,5-trichlorophenyl) carbonate can be compared with other similar compounds such as:
Ethyl (2,4,6-trichlorophenyl) carbonate: Similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
22876-29-5 |
|---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
ethyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C9H7Cl3O3/c1-2-14-9(13)15-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
GPVCBFIVLNSTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



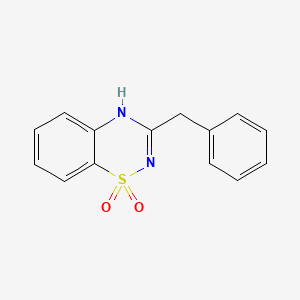
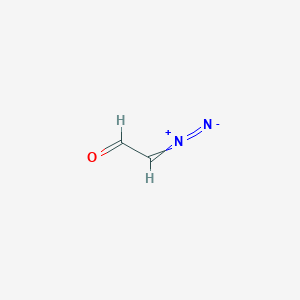

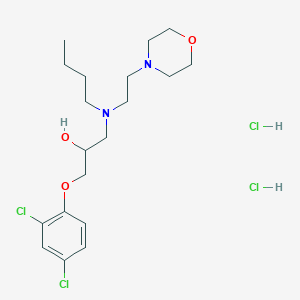
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)
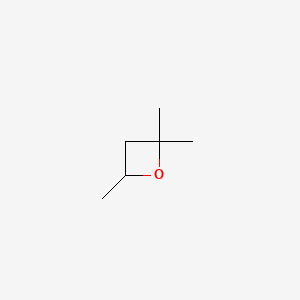

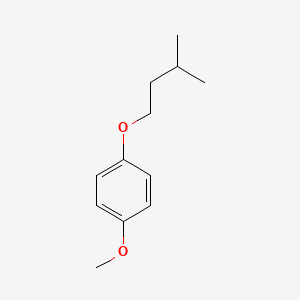
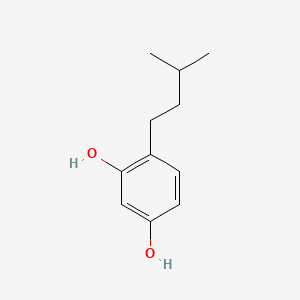
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
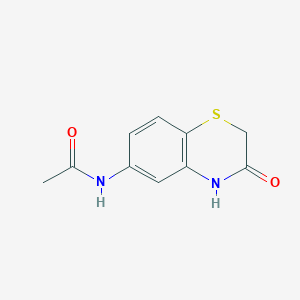
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

